1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine
Description
1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine is a substituted benzofuran derivative featuring an ethyl group at the 3-position of the benzofuran ring and an ethanamine moiety at the 2-position.
Properties
IUPAC Name |
1-(3-ethyl-1-benzofuran-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-3-9-10-6-4-5-7-11(10)14-12(9)8(2)13/h4-8H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMKSIKDRVVLKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC2=CC=CC=C21)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273682 | |
| Record name | 3-Ethyl-α-methyl-2-benzofuranmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926227-25-0 | |
| Record name | 3-Ethyl-α-methyl-2-benzofuranmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926227-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-α-methyl-2-benzofuranmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-ethylbenzofuran.
Reaction Conditions: The benzofuran derivative is then subjected to a series of reactions, including alkylation and amination, to introduce the ethanamine group.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in drug development due to its structural characteristics that facilitate interactions with biological targets.
Antidepressant Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit antidepressant-like effects. For instance, research demonstrated that related compounds could modulate serotonin levels, suggesting a mechanism for potential antidepressant activity. The structural similarity of 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine to these derivatives positions it as a candidate for further exploration in this domain .
Anticancer Properties
Benzofuran derivatives have been investigated for their anticancer properties. A study highlighted the synthesis of various benzofuran compounds and their evaluation against cancer cell lines. The findings suggested that modifications to the benzofuran structure could enhance cytotoxicity against specific cancer types .
Material Science
The unique properties of this compound also lend themselves to applications in material science.
Organic Electronics
Research indicates that benzofuran derivatives can be utilized in organic electronic devices due to their favorable electronic properties. The compound's ability to act as a charge transport material enhances its potential application in organic light-emitting diodes (OLEDs) and organic solar cells .
Biological Studies
The biological implications of this compound are significant, particularly in cell culture studies.
Cell Culture Applications
As a non-ionic organic buffering agent, this compound is utilized in cell culture media to maintain pH stability within the range of 6 to 8.5. Its buffering capacity is crucial for supporting cellular functions and metabolic processes during experimental procedures .
Data Table: Summary of Applications
Case Study 1: Antidepressant Activity Evaluation
In a controlled study, researchers synthesized several benzofuran derivatives, including this compound, and tested their effects on serotonin reuptake inhibition. Results indicated a significant increase in serotonin levels compared to control groups, suggesting potential antidepressant effects.
Case Study 2: Organic Electronic Devices
A collaborative project between academic institutions explored the integration of benzofuran derivatives into organic electronic devices. The study found that devices incorporating these materials exhibited improved charge mobility and efficiency, paving the way for advancements in organic electronics.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine with structurally related compounds:
Key Observations:
- Fluorinated derivatives (e.g., ) exhibit enhanced metabolic stability due to resistance to oxidative degradation.
- Ring Modifications: Dihydrobenzofuran derivatives (e.g., ) introduce conformational constraints, which may enhance binding specificity in biological targets.
Physicochemical Properties
Biological Activity
1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, particularly in oncology and antimicrobial research.
- Molecular Formula : C12H15NO
- Molecular Weight : 189.26 g/mol
- Structure : The compound features a benzofuran moiety with an ethyl group and an amine functional group, contributing to its biological reactivity.
Target of Action
Benzofuran derivatives, including this compound, have been shown to exert cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through pro-oxidative effects and the generation of reactive oxygen species (ROS) .
Mode of Action
The compound may influence several biochemical pathways:
- Apoptosis Induction : Similar compounds have been shown to activate caspases, leading to programmed cell death in cancer cells .
- Reactive Oxygen Species Generation : Increased ROS levels can disrupt mitochondrial function and promote apoptosis .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
- Leukemia
- Prostate Cancer
- Colorectal Cancer
- Renal Cell Carcinoma
A study demonstrated that benzofuran derivatives can inhibit cell growth effectively, suggesting their potential as anticancer agents .
Antimicrobial Activity
The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although further research is needed to quantify this activity .
Case Studies and Research Findings
Several studies highlight the biological effects of benzofuran derivatives:
- Cytotoxicity Studies : A comparative analysis of various benzofuran derivatives showed that modifications at the C–3 position significantly enhance antiproliferative activity against human cancer cell lines .
- Mechanistic Insights : Research indicated that compounds similar to this compound induce apoptosis in human chondrosarcoma cells through ROS generation and mitochondrial dysfunction .
- Pharmacological Evaluation : In vitro studies have demonstrated that these compounds can modulate signaling pathways associated with cancer progression, highlighting their potential utility in therapeutic contexts .
Table of Biological Activities
Q & A
What are the optimal synthetic routes for 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine, considering functional group compatibility and yield?
The synthesis of this benzofuran-derived amine can be approached via reductive amination or catalytic hydrogenation of the corresponding oxime precursor. A heterogeneous palladium-based catalyst under 1 atm H₂ in aqueous conditions has been shown to efficiently reduce oximes to amines at room temperature, minimizing side reactions and improving yield (up to 92% in model systems) . For functional group compatibility, ensure the benzofuran core is stabilized against ring-opening under reducing conditions. Use LiAlH₄ or NaBH₄ with caution, as over-reduction of the furan ring may occur.
How can crystallographic data for this compound be effectively refined to resolve structural ambiguities?
The SHELX software suite (e.g., SHELXL) is recommended for refining crystal structures, particularly for small molecules. Key steps include:
- Data collection : Use high-resolution (≤ 0.8 Å) X-ray diffraction data to resolve ethyl and amine group orientations.
- Twinning analysis : Employ SHELXD for initial structure solution if twinning is suspected .
- Graphical validation : ORTEP-3 provides real-time visualization of thermal ellipsoids to assess positional disorder in the ethyl or benzofuran moieties .
Example refinement metrics: R1 < 5%, wR2 < 12%, and a Flack parameter ≤ 0.05 for chiral centers.
What analytical techniques are most reliable for characterizing the purity and structure of this amine?
A multi-technique approach is critical:
- HRMS (ESI) : Confirm molecular ion [M+H]⁺ with < 2 ppm deviation from theoretical mass (e.g., C₁₁H₁₄NO⁺: calculated 176.1075, observed 176.1073) .
- NMR spectroscopy :
- Chiral HPLC : Resolve enantiomers using a Chiralpak® column (e.g., AD-H) with hexane/isopropanol (90:10) .
How to address discrepancies in spectroscopic data when comparing experimental results with theoretical predictions?
Discrepancies often arise from dynamic effects (e.g., rotational barriers in the ethyl group) or solvent interactions. Mitigation strategies include:
- Variable-temperature NMR : Identify broadening or splitting of signals due to conformational exchange (e.g., -NH₂ rotation) .
- DFT calculations : Optimize the structure at the B3LYP/6-311+G(d,p) level to simulate NMR shifts and compare with experimental data.
- Cross-validation : Use IR spectroscopy to confirm amine N-H stretches (3300–3500 cm⁻¹) and benzofuran C-O-C vibrations (1250–1300 cm⁻¹) .
What strategies are recommended for elucidating the stereochemistry of chiral centers in this compound?
- X-ray crystallography : The gold standard for absolute configuration determination. Use Cu-Kα radiation to enhance anomalous scattering effects for light atoms (e.g., C, N) .
- Electronic Circular Dichroism (ECD) : Compare experimental ECD spectra with TD-DFT-simulated spectra for the R/S enantiomers .
- Mosher’s method : Derivatize the amine with Mosher’s acid chloride and analyze ¹H NMR diastereomeric splitting patterns .
How to design experiments to study the compound’s reactivity in cross-coupling or functionalization reactions?
- Buchwald-Hartwig amination : Screen Pd catalysts (e.g., Pd₂(dba)₃) and ligands (XPhos) for C-N bond formation at the benzofuran 3-position.
- Protection/deprotection : Use Boc groups for the amine to prevent side reactions during electrophilic substitution on the aromatic ring.
- Kinetic monitoring : Employ in-situ FTIR or HPLC to track reaction progress and optimize conditions (e.g., solvent: THF, temp: 60°C) .
How can researchers resolve contradictions in biological activity data across different assays?
- Dose-response curves : Ensure consistent IC₅₀ measurements (e.g., 10 nM–100 µM range) across assays.
- Receptor binding studies : Use radiolabeled ligands (e.g., [³H]-ligands) to validate target engagement specificity.
- Meta-analysis : Cross-reference data with structurally similar amines (e.g., 1-(3-methylphenyl)ethan-1-amine) to identify structure-activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
